Cas no 86408-36-8 (Polymyxin B nonapeptide)

Polymyxin B nonapeptide structure
Polymyxin B nonapeptide structure
Productnaam:Polymyxin B nonapeptide
CAS-nummer:86408-36-8
MF:C43H74N14O11
MW:963.134869098663
CID:991614
PubChem ID:123978

Polymyxin B nonapeptide Chemische en fysische eigenschappen

Naam en identificatie

    • POLYMYXIN B NONAPEPTIDE HYDROCHLORIDE
    • polymyxin B nonapeptide
    • PMBN
    • Polymyxin B cyclononapeptide
    • Polymyxin B1, 1-de(N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoic acid)-
    • 1,4,7,10,13,16,19-Heptaazacyclotricosane, cyclic peptide deriv. (ZCI)
    • Polymyxin B1, 1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoic acid]- (ZCI)
    • (2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide
    • CS-0026547
    • G12497
    • 86408-36-8
    • HY-106783
    • PYHYGIPVYYRJHU-QWDNBKTCSA-N
    • SCHEMBL21498184
    • CHEMBL501248
    • Polymyxin B nonapeptide
    • Inchi: 1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1
    • InChI-sleutel: PYHYGIPVYYRJHU-QWDNBKTCSA-N
    • LACHT: O=C1[C@H](CC(C)C)NC([C@@H](CC2C=CC=CC=2)NC([C@H](CCN)NC([C@H](CCNC([C@H]([C@@H](C)O)NC([C@H](CCN)NC([C@H](CCN)N1)=O)=O)=O)NC([C@H](CCN)NC([C@H]([C@@H](C)O)N)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 962.566149
  • Monoisotopische massa: 962.566149
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 16
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1690
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.8
  • Topologisch pooloppervlak: 433

Experimentele eigenschappen

  • Dichtheid: 1.32
  • Kookpunt: 1456.2°C at 760 mmHg
  • Vlampunt: 834.5°C
  • Brekindex: 1.607

Polymyxin B nonapeptide Beveiligingsinformatie

  • WGK Duitsland:3
  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

Polymyxin B nonapeptide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TP1341-5 mg
Polymyxin B nonapeptide
86408-36-8 98%
5mg
¥ 1,380 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50980-10mg
Polymyxin B nonapeptide
86408-36-8 98%
10mg
¥2228.00 2023-09-07
ChemScence
CS-0026547-50mg
Polymyxin B nonapeptide
86408-36-8 97.45%
50mg
$950.0 2022-04-26
TRC
P689398-50mg
Polymyxin B Nonapeptide
86408-36-8
50mg
$1309.00 2023-05-17
ChemScence
CS-0026547-10mg
Polymyxin B nonapeptide
86408-36-8 97.45%
10mg
$250.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50980-5mg
Polymyxin B nonapeptide
86408-36-8 98%
5mg
¥1337.00 2023-09-07
MedChemExpress
HY-106783-100mg
Polymyxin B nonapeptide
86408-36-8
100mg
¥16500 2022-05-18
ChemScence
CS-0026547-5mg
Polymyxin B nonapeptide
86408-36-8 97.45%
5mg
$150.0 2022-04-26
TargetMol Chemicals
TP1341-50mg
Polymyxin B nonapeptide
86408-36-8
50mg
¥ 7890 2024-07-19
TargetMol Chemicals
TP1341-10mg
Polymyxin B nonapeptide
86408-36-8
10mg
¥ 1990 2024-07-19

Polymyxin B nonapeptide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
1.2 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
1.3 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
1.4 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
1.5 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
1.6 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
1.7 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
1.8 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
1.9 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
1.10 Reagents: Trifluoroacetic acid Solvents: Water ;  0 °C; 90 min, rt
1.11 Reagents: 4-Methylmorpholine ,  Diphenylphosphoryl azide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  24 h, 4 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.13 Reagents: Anisole ,  Hydrofluoric acid ;  1 h, 0 °C
Referentie
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, pH 8, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.2 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.3 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.4 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.5 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.6 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.7 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.8 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.9 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.10 Reagents: Trifluoroacetic acid Solvents: Water ;  0 °C; 90 min, rt
2.11 Reagents: 4-Methylmorpholine ,  Diphenylphosphoryl azide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  24 h, 4 °C
2.12 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
2.13 Reagents: Anisole ,  Hydrofluoric acid ;  1 h, 0 °C
Referentie
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Dithiothreitol Catalysts: Ficin Solvents: Water ;  overnight, 37 °C; 20 min, 37 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referentie
Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids
Slingerland, Cornelis J. ; et al, Journal of Medicinal Chemistry, 2022, 65(23), 15878-15892

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, pH 8, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.2 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.3 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.4 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.5 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.6 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.7 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.8 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
2.9 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
2.10 Reagents: Trifluoroacetic acid Solvents: Water ;  0 °C; 90 min, rt
2.11 Reagents: 4-Methylmorpholine ,  Diphenylphosphoryl azide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  24 h, 4 °C
2.12 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
2.13 Reagents: Anisole ,  Hydrofluoric acid ;  1 h, 0 °C
Referentie
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Dimethyl sulfoxide ,  Water ;  20 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5, rt
2.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, pH 8, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
3.2 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.3 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
3.4 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.5 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
3.6 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.7 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
3.8 Reagents: Piperidine Solvents: N-Methyl-2-pyrrolidone
3.9 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: N-Methyl-2-pyrrolidone ;  1 h, rt
3.10 Reagents: Trifluoroacetic acid Solvents: Water ;  0 °C; 90 min, rt
3.11 Reagents: 4-Methylmorpholine ,  Diphenylphosphoryl azide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  24 h, 4 °C
3.12 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
3.13 Reagents: Anisole ,  Hydrofluoric acid ;  1 h, 0 °C
Referentie
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

Polymyxin B nonapeptide Raw materials

Polymyxin B nonapeptide Preparation Products

Aanbevolen leveranciers
atkchemica
(CAS:86408-36-8)Polymyxin B nonapeptide
CL4524
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:86408-36-8)Polymyxin B nonapeptide
A1039655
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:5mg/10mg/25mg/50mg
Prijs ($):169.0/313.0/627.0/1003.0